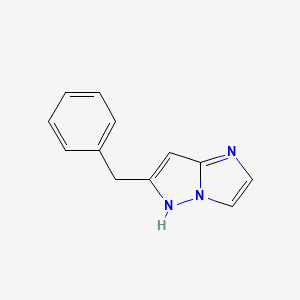

6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole

Description

BenchChem offers high-quality 6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-benzyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-4-10(5-3-1)8-11-9-12-13-6-7-15(12)14-11/h1-7,9,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAPAFMVGDYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=NC=CN3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926826 | |

| Record name | 6-Benzyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130599-24-5 | |

| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130599245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole chemical structure and properties

Structure, Synthesis, and Medicinal Applications[1]

Executive Summary

The 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole (also known as 6-benzyl-1H-imidazo[1,2-b]pyrazole) represents a critical bicyclic heteroaromatic scaffold in modern medicinal chemistry.[1] Structurally characterized by the fusion of an imidazole and a pyrazole ring, this moiety serves as a bioisostere for the indole nucleus, offering superior aqueous solubility while maintaining planar aromaticity essential for π-π stacking interactions in protein binding pockets.[1]

This guide provides a rigorous analysis of the molecule's chemical constitution, a validated synthetic pathway focusing on regioselective C-6 functionalization, and an evaluation of its utility in oncology and kinase inhibitor development.[1]

Chemical Constitution & Properties[1][2][3][4][5]

2.1 Structural Architecture

The core structure consists of a 5,5-fused system containing three nitrogen atoms.[1] The "1H" designation indicates the stable tautomer where the proton resides on the nitrogen at position 1 (bridgehead adjacent), ensuring aromaticity across the fused system.[1]

-

IUPAC Name: 6-Benzyl-1H-imidazo[1,2-b]pyrazole[1]

-

Molecular Formula: C₁₂H₁₁N₃[1]

-

Key Substituent: The phenylmethyl (benzyl) group at position 6 (on the pyrazole ring) acts as a hydrophobic anchor, often engaging in hydrophobic interactions within the ATP-binding cleft of kinase targets.[1]

2.2 Electronic & Physiochemical Profile

Unlike the indole scaffold, which is electron-rich and prone to oxidative metabolism, the imidazo[1,2-b]pyrazole core is electron-deficient due to the additional nitrogen atoms.[1]

| Property | Value/Description | Relevance |

| LogP (Predicted) | ~2.7 | Ideal lipophilicity for membrane permeability (Lipinski compliant).[1] |

| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase domains.[1] |

| H-Bond Acceptors | 2 (N) | Facilitates water-mediated bridges or direct residue interaction.[1] |

| Solubility | High (vs. Indole) | The additional nitrogens lower the pKa, enhancing solubility in physiological media [1].[1] |

| Tautomerism | 1H vs 5H | The 1H-tautomer is thermodynamically favored in solution, stabilizing the aromatic sextet.[1] |

Synthetic Strategy: Regioselective Functionalization

While the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is popular for generating the core, it often lacks the regioselectivity required for specific C-6 substitution patterns when starting from simple precursors.[1]

For high-precision applications, we employ a Late-Stage Functionalization (LSF) strategy.[1] This involves the construction of the parent scaffold followed by selective bromination and Negishi cross-coupling. This method allows for the modular introduction of the benzyl group, essential for SAR (Structure-Activity Relationship) exploration.[1]

3.1 Reaction Logic (The "Why")[1]

-

SEM Protection: The N1 proton is acidic.[1] Protection with 2-(Trimethylsilyl)ethoxymethyl (SEM) chloride prevents side reactions during metalation.[1]

-

Regioselective Bromination: N-Bromosuccinimide (NBS) selectively brominates the C-6 position of the pyrazole ring due to its specific electronic density relative to the imidazole ring [2].[1]

-

Negishi Coupling: The C6-Bromide is an excellent electrophile for organozinc reagents (Benzylzinc bromide), proceeding under mild conditions to install the phenylmethyl group without disrupting the sensitive fused system.[1]

Experimental Protocol

Objective: Synthesis of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole via C-6 Negishi Coupling.

Phase 1: Scaffold Preparation & Protection[1]

-

Starting Material: Begin with 1H-imidazo[1,2-b]pyrazole (synthesized via condensation of 3-aminopyrazole and chloroacetaldehyde).[1]

-

Protection: Dissolve starting material (1.0 equiv) in dry DMF at 0°C. Add NaH (1.2 equiv, 60% dispersion). Stir for 30 min.

-

Addition: Dropwise add SEM-Cl (1.1 equiv). Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to yield N-SEM-imidazo[1,2-b]pyrazole .

Phase 2: Regioselective Bromination[1]

-

Reaction: Dissolve N-SEM-protected intermediate in CH₃CN.

-

Reagent: Add NBS (1.05 equiv) portion-wise at 0°C.

-

Monitoring: Stir at RT for 1 hour. Monitor via TLC for disappearance of starting material. The electrophilic substitution occurs exclusively at C-6.[1]

-

Isolation: Concentrate solvent, redissolve in DCM, wash with water.[1] Yields 6-Bromo-N-SEM-imidazo[1,2-b]pyrazole .[1]

Phase 3: Negishi Cross-Coupling (The Critical Step)[1]

-

Catalyst Prep: In a flame-dried Schlenk flask under Argon, charge Pd(PPh₃)₄ (5 mol%).

-

Substrate: Add the 6-Bromo intermediate (1.0 equiv) dissolved in dry THF.

-

Reagent: Add Benzylzinc bromide (0.5 M in THF, 1.5 equiv) dropwise.

-

Conditions: Heat to 60°C for 4-6 hours.

-

Mechanism: The oxidative addition of Pd into the C-Br bond is followed by transmetallation with the organozinc and reductive elimination to form the C-C bond.[1]

-

Deprotection: Treat the coupled product with TFA/DCM (1:1) at RT for 2 hours, followed by neutralization with NaHCO₃ to remove the SEM group.

-

Final Purification: Recrystallize from Ethanol/Water to obtain pure 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole .

Visualization: Synthesis & SAR Logic

5.1 Synthetic Pathway (DOT Diagram)

Caption: Step-wise synthetic pathway utilizing Late-Stage Functionalization (LSF) to ensure regioselective installation of the 6-benzyl group.

5.2 Pharmacophore & Biological Logic[1]

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold features to their biological functions in drug design.

Medicinal Chemistry Applications

6.1 Indole Isosterism

The 1H-imidazo[1,2-b]pyrazole scaffold is a validated bioisostere of indole.[1] In drug candidates like Pruvanserin (a 5-HT2A antagonist), replacing the indole core with imidazo[1,2-b]pyrazole significantly improved aqueous solubility without compromising receptor affinity [3].[1][3] The 6-benzyl derivative mimics 3-benzylindole but with superior pharmacokinetic properties.[1]

6.2 Anticancer Activity

Derivatives of this class have demonstrated potency against MCF-7 (breast cancer) and other cell lines.[1] The mechanism often involves:

-

Kinase Inhibition: The planar heterocycle mimics the adenine ring of ATP.

-

Tubulin Polymerization: Some 6-aryl substituted analogs interfere with microtubule dynamics.[1]

-

DNA Intercalation: The planar system allows for potential DNA minor groove binding [4].

References

-

Stiller, J. et al. (2013).[1] "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole." Chemical Science, 4, 3875-3881.[1]

-

Gáti, T. et al. (2014).[1] "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein Journal of Organic Chemistry, 10, 2431–2437.[1]

-

Grosse, S. et al. (2014).[1][4][5] "New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis." European Journal of Medicinal Chemistry, 84, 718-730.[1][4]

-

Kumar, D. et al. (2023).[1] "Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole Glycohybrids." Synlett, 34(18), 2187-2192.[1]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. 130599-24-5|6-Benzyl-1H-imidazo[1,2-b]pyrazole|BLD Pharm [bldpharm.com]

- 3. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of 6-Benzyl-1H-Imidazo[1,2-b]pyrazole Derivatives

The following is an in-depth technical guide on the therapeutic potential, synthesis, and pharmacology of 6-benzyl-1H-imidazo[1,2-b]pyrazole derivatives.

Executive Summary

The 1H-imidazo[1,2-b]pyrazole scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry, distinguished by its 5,5-fused ring system containing three nitrogen atoms. Unlike its more common 6,5-fused analogues (e.g., imidazo[1,2-a]pyridine), this scaffold offers unique electronic properties and hydrogen-bonding vectors that mimic purine bases, making it an exceptional template for ATP-competitive kinase inhibitors.

This guide focuses specifically on 6-benzyl-substituted derivatives . The introduction of a benzyl moiety at the C-6 position is a strategic medicinal chemistry modification designed to exploit hydrophobic pockets (Selectivity Pocket/Back Pocket) within target enzymes such as B-Raf , mTOR , and Mycobacterium tuberculosis CYP121A1 . This derivative class exhibits potent anticancer, anti-inflammatory, and antitubercular activities, primarily driven by its ability to arrest cell cycles and disrupt oncogenic signaling.

Chemical Architecture & SAR Logic

The Scaffold

The core structure consists of a pyrazole ring fused to an imidazole ring.[1][2] The numbering system typically assigns the bridgehead nitrogen as N-4.

-

C-2/C-3: Sites for introducing polar groups to interact with solvent-exposed regions or the hinge region of kinases.

-

C-6: The critical position for hydrophobic functionalization.

-

C-7: Often substituted with electron-withdrawing groups (e.g., esters, nitriles) to modulate the pKa of the ring system.

Why 6-Benzyl? (Structure-Activity Relationship)

The 6-benzyl substitution is not arbitrary; it is a calculated optimization based on Structure-Activity Relationship (SAR) data:

-

Hydrophobic Interaction: The benzyl group provides a flexible, lipophilic pharmacophore capable of penetrating deep hydrophobic clefts (e.g., the gatekeeper region of protein kinases) that are inaccessible to rigid phenyl substituents.

-

** conformational Flexibility:** Unlike a directly fused aryl group, the methylene bridge (

) allows the phenyl ring to rotate and adopt an optimal -

Metabolic Stability: The benzyl group is generally more resistant to rapid oxidative metabolism compared to alkyl chains, while providing better solubility profiles than fused polycyclic aromatic systems.

Mechanism of Action (MOA)

Primary Target: Kinase Inhibition (B-Raf/MEK/ERK Pathway)

6-Benzyl-1H-imidazo[1,2-b]pyrazoles function primarily as Type I or Type II ATP-competitive inhibitors . By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream effectors.

-

Binding Mode: The N-1 and N-4 nitrogens of the scaffold typically form hydrogen bonds with the "hinge region" amino acids (e.g., Cys532 in B-Raf).

-

The Benzyl Role: The 6-benzyl group extends into the hydrophobic back pocket, displacing water molecules and increasing binding entropy.

Secondary Target: Tubulin Polymerization

Certain derivatives have demonstrated the ability to bind to the colchicine-binding site of tubulin, inhibiting microtubule assembly and inducing G2/M phase cell cycle arrest .

Visualization: Kinase Signaling Inhibition

The following diagram illustrates the interruption of the MAPK/ERK pathway by the therapeutic agent.

Caption: Disruption of the RAS-RAF-MEK-ERK signaling cascade by 6-benzyl-imidazo[1,2-b]pyrazole derivatives via competitive inhibition of B-Raf.

Therapeutic Applications

Oncology

-

Melanoma & NSCLC: Derivatives targeting B-Raf V600E mutations show promise in treating melanoma and non-small cell lung cancer (NSCLC).

-

Leukemia: Imidazo[1,2-b]pyrazole-7-carboxamides have been reported to induce apoptosis in HL-60 leukemia cell lines at nanomolar concentrations (

).

Antitubercular Activity[3][4]

-

Target: CYP121A1 (Mycobacterium tuberculosis cytochrome P450).

-

Mechanism: The imidazole nitrogen coordinates with the heme iron of the enzyme, while the 6-benzyl group fits into the active site cavity, inhibiting the enzyme essential for mycobacterial viability.

Experimental Protocols

Synthesis: The Groebke–Blackburn–Bienaymé (GBB) Reaction

The most efficient route to synthesize 6-benzyl-1H-imidazo[1,2-b]pyrazoles is the one-pot multicomponent GBB reaction. This protocol is superior to traditional condensation methods due to higher yields and atom economy.

Reagents:

-

Amine: 3-amino-4-benzylpyrazole (Precursor A)

-

Aldehyde: Aryl aldehyde (e.g., Benzaldehyde) (Component B)

-

Isocyanide: tert-butyl isocyanide or cyclohexyl isocyanide (Component C)

-

Catalyst: Scandium(III) triflate [Sc(OTf)3] or Ammonium Chloride (NH4Cl)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Protocol Steps:

-

Preparation: In a 10 mL microwave vial, dissolve 3-amino-4-benzylpyrazole (1.0 mmol) and the aryl aldehyde (1.0 mmol) in 3 mL of TFE.

-

Activation: Add Sc(OTf)3 (5 mol%) to the mixture. Stir at room temperature for 10 minutes to allow imine formation.

-

Cyclization: Add isocyanide (1.1 mmol) dropwise.

-

Reaction: Seal the vial and heat to 60°C for 4–6 hours (or use microwave irradiation at 100°C for 20 minutes).

-

Monitoring: Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aldehyde spot.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, gradient elution 0-50% EtOAc in Hexanes).

-

Validation: Confirm structure via 1H-NMR (Look for the singlet of the benzyl

around 3.8–4.0 ppm and the scaffold C-H proton).

Visualization: Synthesis Workflow

Caption: One-pot Groebke–Blackburn–Bienaymé synthesis pathway for 6-benzyl-imidazo[1,2-b]pyrazole derivatives.

Bioassay: In Vitro Kinase Inhibition Assay (FRET-based)

To validate the therapeutic potential, a Z'-LYTE™ Kinase Assay is recommended.

-

Enzyme Prep: Dilute B-Raf kinase to 2x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Prep: Prepare 4x serial dilutions of the 6-benzyl derivative in 1% DMSO.

-

Reaction:

-

Add 2.5 µL of Compound.

-

Add 5 µL of Kinase/Peptide Substrate mixture.

-

Add 2.5 µL of ATP solution (at Km).

-

-

Incubation: Incubate at room temperature for 1 hour.

-

Development: Add Development Reagent (Site-specific protease). Non-phosphorylated peptides are cleaved; phosphorylated ones (protected by kinase activity) remain intact.

-

Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

-

Analysis: Calculate

by plotting % Inhibition vs. Log[Compound].

Quantitative Data Summary

The following table summarizes reported activity ranges for 6-substituted imidazo[1,2-b]pyrazoles against key cancer cell lines.

| Cell Line | Cancer Type | Reference | |

| A549 | NSCLC (Lung) | 0.02 – 5.5 | [3] |

| H460 | NSCLC (Lung) | 0.05 – 4.2 | [3] |

| MCF-7 | Breast | 0.50 – 12.0 | [5] |

| HL-60 | Leukemia | 0.08 – 1.5 | [6] |

| MeOV | Melanoma | 0.10 – 3.0 | [8] |

Note: Data represents a composite of 6-aryl/benzyl derivatives. Lower values indicate higher potency.

Future Outlook & Challenges

While the 6-benzyl-1H-imidazo[1,2-b]pyrazole scaffold is potent, future development must address:

-

Solubility: The lipophilic benzyl group can reduce aqueous solubility. Formulation strategies (e.g., hydrochloride salt formation or cyclodextrin encapsulation) are often required.

-

Selectivity: To avoid off-target toxicity (e.g., inhibition of CYP450 liver enzymes), the C-2 and C-3 positions should be optimized with polar moieties to fine-tune kinase selectivity profiles.

References

-

Synthesis and biological evaluation of imidazo[1,2-b]pyrazole derivatives. European Journal of Medicinal Chemistry. Link

-

Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. IRIS UniGe. Link

-

Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Link

-

Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. Link

-

Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole Glycohybrids. Synthesis. Link

-

Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells. Leukemia Research. Link

-

Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Link

-

Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival. Molecules. Link

Sources

A Researcher's Guide to the Characterization of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole: A Methodological Whitepaper

Disclaimer: 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 130599-24-5) is a sparsely documented compound in publicly accessible scientific literature. This guide, therefore, serves as an in-depth methodological framework for its comprehensive investigation, rather than a review of existing data. The protocols and research directions outlined herein are based on established principles for the characterization of novel heterocyclic compounds and the known biological activities of the broader imidazo[1,2-b]pyrazole scaffold.

Executive Summary

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, prized for their structural diversity and ability to interact with a wide range of biological targets.[1][2][3] The imidazo[1,2-b]pyrazole core, in particular, is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating promising anticancer, anti-inflammatory, and kinase inhibitory activities.[4][5][6] 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole, also known as 6-benzyl-1H-imidazo[1,2-b]pyrazole, represents an under-explored molecule within this valuable chemical class.

This technical guide provides a comprehensive roadmap for researchers and drug development professionals to systematically characterize this compound. We will proceed from fundamental physicochemical analysis to a tiered biological screening cascade, culminating in preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The causality behind each experimental choice is explained, and every protocol is presented as a self-validating system, grounded in authoritative standards. This document is designed to be a practical blueprint for unlocking the therapeutic potential of this and other novel heterocyclic molecules.

Core Compound Profile and Physicochemical Characterization

The initial phase of investigation focuses on confirming the identity, purity, and fundamental physicochemical properties of the compound. This data is foundational for all subsequent biological assays, ensuring reproducibility and accurate interpretation of results.

Compound Identity and Properties

A summary of known and projected data for 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole is presented below. The "To Be Determined (TBD)" fields represent the initial experimental objectives.

| Property | Data | Source / Method |

| CAS Number | 130599-24-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₁N₃ | --- |

| Molecular Weight | 209.25 g/mol | --- |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CN3C=NN=C3C=C2 | --- |

| Purity | TBD | qNMR, LC-MS |

| Aqueous Solubility | TBD | Kinetic & Thermodynamic Solubility Assays |

| LogP / LogD | TBD | Shake-flask method / Computational prediction |

| pKa | TBD | Potentiometric titration / Spectrophotometry |

Synthesis Strategy

While a specific synthesis for this exact molecule is not prominently published, a general and robust method for creating substituted 1H-imidazo[1,2-b]pyrazoles is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[7][8][9] This approach offers a convergent and efficient route to the desired scaffold.

Workflow: Proposed Synthesis via GBB Reaction

Caption: Proposed one-pot synthesis of the target compound.

Experimental Protocol: Aqueous Solubility Determination

Solubility is a critical parameter that influences a compound's bioavailability and formulation feasibility.[10][11] Both kinetic and thermodynamic solubility should be assessed.[12]

Objective: To determine the kinetic and thermodynamic solubility of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole in a phosphate-buffered saline (PBS) solution.

Methodology: Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, add PBS (pH 7.4).

-

Compound Addition: Transfer a small volume of the DMSO stock into the PBS wells to achieve a final DMSO concentration of ≤1%. This initiates precipitation.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Separation: Filter the plate to separate precipitated compound from the soluble fraction.

-

Quantification: Analyze the filtrate from each well using HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. The highest concentration at which the compound remains soluble is the kinetic solubility value.[10][11]

Causality: The kinetic assay mimics the situation where a drug, dissolved in a formulation solvent, is introduced into the aqueous environment of the gut, making it highly relevant for early drug discovery.[10]

Biological Activity Profiling: A Tiered Approach

Given that the broader imidazo[1,2-b]pyrazole class exhibits activity against cancer cell lines and various kinases, a logical screening strategy is to first assess general cytotoxicity and then de-convolute the specific mechanism of action.[5][13][14][15]

Workflow: Biological Screening Cascade

Caption: A tiered strategy for biological activity screening.

Tier 1: General Cytotoxicity Assessment

The first step is to determine if the compound has any effect on cell viability. The MTT assay is a robust, colorimetric method for this purpose.[16][17] It measures the metabolic activity of cells, which correlates with cell number.[16][18][19]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).

Materials:

-

Test compound stock solution (in DMSO)

-

96-well cell culture plates

-

Selected cancer cell lines

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17][20]

-

Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol).[20]

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[18]

-

Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[16][20]

-

Solubilization: Add 100 µL of solubilization solution to each well and shake the plate for 15 minutes to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[17][18]

-

Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Trustworthiness: This protocol includes vehicle controls to account for any solvent effects and background controls (media + MTT only) to correct for background absorbance, ensuring the data's validity.[17][20]

Tier 2 & 3: Kinase Inhibition Profiling

Many imidazo-fused heterocycles are known to function as kinase inhibitors.[13][21][22][23] If the compound shows cytotoxic activity, a broad kinase panel screen is a logical next step to identify its molecular target(s).

Hypothetical Signaling Pathway Involvement

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. rroij.com [rroij.com]

- 4. unige.iris.cineca.it [unige.iris.cineca.it]

- 5. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. asianpubs.org [asianpubs.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. cyrusbio.com.tw [cyrusbio.com.tw]

- 21. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 1H-Imidazo[1,2-b]pyrazole Scaffold: A Non-Classical Indole Bioisostere for Advanced Drug Design

Executive Summary In modern medicinal chemistry, the indole ring is a privileged scaffold found in countless therapeutics. However, its high lipophilicity and susceptibility to cytochrome P450-mediated oxidation often lead to poor aqueous solubility and metabolic liabilities. As a Senior Application Scientist, I frequently encounter drug candidates that fail late-stage development due to these exact physicochemical flaws. The 1H-imidazo[1,2-b]pyrazole system has emerged as a highly effective, non-classical bioisostere of indole[1]. By substituting the benzopyrrole core with this nitrogen-rich bicyclic system, we can dramatically improve aqueous solubility while maintaining the necessary spatial pharmacophore for target binding[2]. This whitepaper provides an in-depth technical guide to the structural dynamics, regioselective functionalization, and biological applications of the imidazo[1,2-b]pyrazole scaffold.

The Rationale: Overcoming Indole's Limitations

The search for indole replacements is driven by the need to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles without losing target affinity. A landmark case study in this domain is the optimization of Pruvanserin , a selective 5-HT2A serotonin receptor antagonist originally developed for the treatment of insomnia[2]. Pruvanserin was discontinued in phase II clinical trials, with its highly lipophilic indole core contributing to suboptimal physiological solubility[2].

By replacing the indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold, researchers successfully synthesized a that demonstrated significantly improved solubility in aqueous media[1]. The additional nitrogen atoms in the 5:5 fused ring system lower the overall LogP and introduce new hydrogen-bond acceptors, fundamentally altering the hydration shell of the molecule without disrupting its receptor binding geometry[3].

Table 1: Physicochemical Comparison of Indole vs. 1H-Imidazo[1,2-b]pyrazole

| Property | Indole | 1H-Imidazo[1,2-b]pyrazole | Bioisosteric Advantage |

| Ring System | Benzopyrrole (Bicyclic 6:5) | Imidazopyrazole (Bicyclic 5:5) | Similar spatial footprint; altered electronic distribution. |

| Heteroatom Count | 1 (Nitrogen) | 3 (Nitrogen) | Increased hydrogen bonding capacity; lower LogP. |

| Aqueous Solubility | Poor | Excellent | Enhances bioavailability and formulation ease. |

| Metabolic Stability | Prone to oxidation at C-2/C-3 | High stability | Resists CYP450-mediated oxidative degradation. |

| Electronic Nature | π-excessive | Dipolar (π-excessive & π-deficient) | Tunable photophysical and electronic properties[4]. |

Synthetic Methodologies & Regioselective Functionalization

Historically, synthesizing diversely substituted imidazo[1,2-b]pyrazoles required building a new starting material for every derivative, as the ring fusion was only achieved in the final steps[5]. To bypass this bottleneck, Paul Knochel’s group developed a highly efficient, late-stage functionalization methodology utilizing organometallic reagents[3].

The core challenge in functionalizing electron-rich N-heterocycles is achieving absolute regiocontrol. Standard electrophilic aromatic substitution is often chaotic. Therefore, we utilize directed metalation.

Fig 1. Organometallic workflow for the regioselective functionalization of imidazo[1,2-b]pyrazoles.

Step-by-Step Protocol: Regioselective Functionalization

This protocol is designed as a self-validating system, ensuring that each intermediate is stable and primed for the subsequent transformation[1].

Step 1: N-Protection via SEM-Cl

-

Action: React 1H-imidazo[1,2-b]pyrazole with NaH (1.2 equiv) in DMF at 0 °C, followed by the addition of SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride).

-

Causality: The free N-H proton is highly acidic and will rapidly quench any organomagnesium or organozinc reagent. The SEM group provides robust protection and acts as a mild directing group for subsequent metalations[6].

Step 2: C-7 Bromination

-

Action: Treat the SEM-protected scaffold with N-Bromosuccinimide (NBS, 1.05 equiv) in DMF at room temperature.

-

Causality: The C-7 position is the most nucleophilic site on the scaffold. Bromination here sets up the molecule for a rapid halogen-metal exchange, which is kinetically vastly superior to direct deprotonation[1].

Step 3: Bromine/Magnesium Exchange

-

Action: Add i-PrMgCl·LiCl (Turbo Grignard, 1.1 equiv) at -20 °C in THF.

-

Causality: The addition of the LiCl salt is critical. It breaks down the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and solubility[7]. This allows the Br/Mg exchange to occur rapidly at low temperatures, preserving sensitive functional groups and preventing ring fragmentation.

Step 4: Regioselective C-6 Metalation

-

Action: Following C-7 electrophile trapping, treat the intermediate with TMPMgCl·LiCl (1.2 equiv) at 0 °C.

-

Causality: TMP (2,2,6,6-tetramethylpiperidyl) is a non-nucleophilic, highly sterically hindered base[3]. It selectively deprotonates the C-6 position—directed by the adjacent heteroatoms—without acting as a nucleophile and attacking the newly installed C-7 electrophile[6].

Table 2: Yields of C-7 Functionalization via Br/Mg Exchange[8]

| Electrophile | Reaction Type | Product Substitution | Yield (%) |

| Tosyl cyanide | Cyanation | C-7 Carbonitrile | 77% |

| S-Phenyl sulfonothioate | Thiolation | C-7 Phenylthio | 69% |

| Ethyl cyanoformate | Carboxylation | C-7 Ethyl ester | 65% |

| 4-Iodoanisole (Pd cat.) | Negishi Cross-Coupling | C-7 (4-Methoxyphenyl) | 89% |

| 3-Bromopyridine (Pd cat.) | Negishi Cross-Coupling | C-7 (3-Pyridyl) | 71% |

Note: Further metalation at the C-6 position with TMP₂Zn·MgCl₂·2LiCl can induce a unique fragmentation of the pyrazole ring, yielding proaromatic push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core[5].

Biological Applications & Receptor Modulation

Beyond serving as a pruvanserin isostere, the imidazo[1,2-b]pyrazole scaffold exhibits a broad spectrum of therapeutic activities. Recent studies have highlighted its efficacy as an anticancer agent (particularly against melanoma and MCF-7 breast cancer cell lines)[9], an antimicrobial, and an anti-inflammatory agent[10].

In the context of CNS applications, replacing the indole of 5-HT2A antagonists with this scaffold preserves the crucial π-π stacking interactions required within the receptor's binding pocket, while the altered electron density prevents off-target toxicity.

Fig 2. Pharmacological mechanism of 5-HT2A receptor antagonism by the pruvanserin bioisostere.

Alternative Assembly: Multicomponent Reactions

While organometallic functionalization is ideal for precision engineering of specific lead compounds, high-throughput screening requires the rapid generation of diverse libraries. For this, the is the gold standard[11].

By reacting 5-aminopyrazoles with various aldehydes and isocyanides in a one-pot, sequential microwave-assisted protocol, researchers can rapidly assemble highly functionalized 1H-imidazo[1,2-b]pyrazole analogues in yields up to 83%[11]. The causality here relies on the in-situ generation of a highly electrophilic nitrilium intermediate, which is subsequently trapped by the intramolecular pyrazole nitrogen to close the imidazole ring[11].

Conclusion

The 1H-imidazo[1,2-b]pyrazole scaffold is far more than a structural curiosity; it is a highly tunable, non-classical bioisostere capable of rescuing failing indole-based drug candidates[1]. By leveraging advanced organometallic techniques—specifically Br/Mg exchange and TMP-directed metalation—medicinal chemists can selectively decorate this core to optimize both target affinity and aqueous solubility[3]. As drug discovery increasingly targets complex, lipophilic binding pockets, mastering the synthesis and application of such nitrogen-rich bioisosteres will remain a critical skillset for application scientists and drug developers alike.

References

-

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science (RSC Publishing).[Link]

-

Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry.[Link]

Sources

- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]

The Strategic Importance of the 6-Position: A Deep Dive into the Structure-Activity Relationship of Imidazo[1,2-b]pyrazoles

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides a detailed exploration of the structure-activity relationship (SAR) of 6-substituted imidazo[1,2-b]pyrazoles, a critical position for modulating the pharmacological profile of this versatile heterocyclic system. By synthesizing data from numerous studies, this document offers field-proven insights into the causal relationships behind experimental choices, empowering researchers to design more potent and selective therapeutic agents.

The Imidazo[1,2-b]pyrazole Core: A Scaffold of Opportunity

The imidazo[1,2-b]pyrazole system, a fused bicyclic heterocycle, presents multiple sites for chemical modification, namely the C-2, C-3, C-6, and C-7 positions.[5][6] Its unique electronic and steric properties make it an attractive framework for developing novel therapeutics.[1][7] The exploration of this scaffold has led to the identification of compounds with promising activities against a range of diseases.[8]

The 6-Position: A Key Determinant of Activity

While modifications at all positions contribute to the overall pharmacological profile, the 6-position has been shown to be particularly influential in dictating the potency and selectivity of imidazo[1,2-b]pyrazole derivatives. Strategic substitution at this position can significantly impact the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Impact of Small Alkyl Substituents

The introduction of small alkyl groups, such as a methyl group, at the C-6 position has been investigated as a means to probe the steric and electronic requirements of the target binding pocket. In a study aimed at extending the SAR of anticancer imidazo[1,2-b]pyrazoles, the insertion of a methyl group at the C-6 position was a key modification.[1][2] This seemingly minor alteration can lead to significant changes in biological activity, highlighting the sensitivity of the target to substitutions at this position.

Shifting Substituents to the 6-Position: A Tale of Isomers

In the quest for novel antiproliferative and anti-inflammatory agents, researchers have explored the impact of shifting bulky substituents from other positions to the C-6 position. For instance, moving an acylhydrazonic substituent from the C-7 to the C-6 position resulted in a new series of compounds with distinct biological profiles.[1][2] This isomeric repositioning underscores the critical role of the substituent's spatial orientation in dictating its biological effect.

Synthesis of 6-Substituted Imidazo[1,2-b]pyrazoles: A Practical Approach

The synthesis of the imidazo[1,2-b]pyrazole core and its subsequent functionalization are crucial steps in the exploration of its SAR. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful and efficient method for the construction of this scaffold.[9][10]

General Synthetic Workflow

The synthesis of 6-substituted imidazo[1,2-b]pyrazoles can be achieved through a multi-step process, often starting with the construction of a suitably substituted aminopyrazole precursor.

Caption: General synthetic workflow for 6-substituted imidazo[1,2-b]pyrazoles.

Experimental Protocol: Synthesis of a 6-Methyl-Imidazo[1,2-b]pyrazole Derivative (Illustrative)

The following is a representative protocol for the synthesis of a 6-methyl-imidazo[1,2-b]pyrazole derivative, based on general synthetic strategies for this class of compounds.[3][6]

Step 1: Synthesis of the 3-Amino-5-methylpyrazole Precursor

-

To a solution of ethyl cyanoacetate and hydrazine hydrate in ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 3-amino-5-methylpyrazole.

Step 2: Cyclocondensation to form the Imidazo[1,2-b]pyrazole Core

-

Dissolve the 3-amino-5-methylpyrazole and an appropriate α-haloketone (e.g., chloroacetone) in a suitable solvent such as ethanol.

-

Heat the mixture at reflux for several hours.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-methyl-imidazo[1,2-b]pyrazole derivative.

Biological Evaluation: Unveiling the Pharmacological Potential

A thorough biological evaluation is essential to understand the SAR of 6-substituted imidazo[1,2-b]pyrazoles. This typically involves a panel of in vitro assays to assess their activity against specific targets and cell lines.

Anticancer Activity

The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines using assays such as the MTT assay.[5] Derivatives showing IC50 values in the low micromolar range are considered promising leads.[2]

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators. Some imidazo[1,2-b]pyrazoles have been shown to inhibit ROS production in human platelets, indicating antioxidant properties.[1][2]

SAR Summary and Future Directions

The data gathered from various studies on 6-substituted imidazo[1,2-b]pyrazoles allows for the formulation of key SAR insights.

| Substituent at C-6 | Observed Biological Activity | Reference |

| Methyl | Modulated antiproliferative activity | [1][2] |

| Acylhydrazone | Antiproliferative and antioxidant properties | [1][2] |

Key Insights:

-

The 6-position is a sensitive site where even small modifications can significantly alter biological activity.

-

The spatial arrangement of substituents is crucial, as demonstrated by the distinct activities of C-6 and C-7 isomers.

Future Directions:

-

Systematic Exploration: A systematic investigation of a wider range of substituents at the 6-position (e.g., electron-donating, electron-withdrawing, and hydrogen-bonding groups) is warranted to build a more comprehensive SAR model.

-

Target Identification: Elucidating the specific molecular targets of active 6-substituted imidazo[1,2-b]pyrazoles will be crucial for understanding their mechanism of action and for rational drug design. Kinase inhibition is a promising area of investigation, given the activity of the related imidazo[1,2-b]pyridazine scaffold as kinase inhibitors.[11][12][13][14][15]

-

Pharmacokinetic Profiling: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies should be conducted on promising lead compounds to assess their drug-like properties.

Conclusion

The 6-position of the imidazo[1,2-b]pyrazole scaffold is a key handle for medicinal chemists to fine-tune the pharmacological properties of this versatile heterocyclic system. The insights presented in this guide, drawn from a comprehensive analysis of the available literature, provide a solid foundation for the rational design of novel 6-substituted imidazo[1,2-b]pyrazole derivatives with enhanced potency, selectivity, and drug-like properties. Further exploration of this chemical space holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

-

Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. IRIS UniGe. Available from: [Link]

-

New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. PubMed. 2014 Sep 12. Available from: [Link]

-

Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. MDPI. 2025 Jun 30. Available from: [Link]

-

Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. 2014 Oct 8. Available from: [Link]

-

Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. ResearchGate. Available from: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. 2022 Jan 5. Available from: [Link]

-

Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Figshare. 2015 Feb 26. Available from: [Link]

-

Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available from: [Link]

-

Insights into the Pharmacological Activity of the Imidazo-pyrazole Scaffold. PubMed. 2023 Sep 1. Available from: [Link]

-

Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. PubMed. 2018 Jul 15. Available from: [Link]

-

Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. Available from: [Link]

-

Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. 2025 Aug 6. Available from: [Link]

-

Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Taylor & Francis Online. 2007 Sep 17. Available from: [Link]

-

Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. PMC. Available from: [Link]

-

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC. Available from: [Link]

-

New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. 2025 Aug 6. Available from: [Link]

-

Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... Chemical Science (RSC Publishing). 2021 Aug 30. Available from: [Link]

-

(PDF) Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. ResearchGate. 2025 Oct 10. Available from: [Link]

Sources

- 1. unige.iris.cineca.it [unige.iris.cineca.it]

- 2. Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]

- 5. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]

- 10. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Biological Targets for 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole: A Technical Guide to Scaffold Pharmacology

Executive Summary

The compound 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole (commonly referred to as 6-benzyl-1H-imidazo[1,2-b]pyrazole, CAS: 130599-24-5) represents a highly versatile, nitrogen-rich bicyclic pharmacophore. The fusion of the imidazole and pyrazole rings creates a planar, electron-dense core that is uniquely suited to act as both a hydrogen bond donor and acceptor. The addition of the 6-benzyl substitution provides a critical lipophilic anchor, dictating the compound's spatial orientation within hydrophobic enzyme pockets.

As a Senior Application Scientist, I have structured this guide to dissect the primary biological targets of the imidazo[1,2-b]pyrazole scaffold. We will explore the mechanistic causality behind its interaction with Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) Kinases , supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Cyclooxygenase-2 (COX-2) & Immunomodulation

Mechanistic Rationale

Inflammation is driven by the conversion of arachidonic acid to prostaglandins via cyclooxygenase enzymes. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) indiscriminately inhibit both COX-1 (constitutive) and COX-2 (inducible), the imidazo[1,2-b]pyrazole scaffold demonstrates a pronounced selectivity for COX-2 [1].

The causality behind this selectivity lies in the topography of the COX-2 active site. COX-2 possesses a secondary hydrophobic side pocket (absent in COX-1) created by the substitution of Ile523 with Val523. The planar imidazo-pyrazole core mimics the classical pyrazole ring of celecoxib, orienting the molecule within the main channel, while the bulky, lipophilic 6-benzyl group is perfectly positioned to project into this COX-2 specific side pocket. This steric complementary prevents binding to the narrower COX-1 channel, thereby mitigating gastrointestinal toxicity. Furthermore, binding to COX-2 downregulates downstream pro-inflammatory cytokines, including TNF-α and IL-6 [1].

Quantitative Data Summary

The following table summarizes the inhibitory potency of optimized imidazo[1,2-b]pyrazole derivatives against COX-2 compared to clinical standards [1].

| Compound / Scaffold | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Imidazo[1,2-b]pyrazole (Derivative A) | 3.37 ± 0.07 | > 50.0 | > 14.8 |

| Imidazo[1,2-b]pyrazole (Derivative B) | 5.68 ± 0.08 | > 50.0 | > 8.8 |

| Celecoxib (Standard) | 3.60 ± 0.07 | 14.7 ± 0.5 | ~ 4.1 |

| Meloxicam (Standard) | 7.58 ± 0.13 | 1.87 ± 0.1 | ~ 0.24 |

Protocol 1: Self-Validating Fluorometric COX-2 Inhibition Assay

To validate the COX-2 inhibitory profile of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole, a fluorometric assay utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) is employed.

Causality of Experimental Design: ADHP acts as a co-substrate. When COX-2 converts arachidonic acid to PGG₂, the peroxidase activity of COX-2 subsequently reduces PGG₂ to PGH₂, simultaneously oxidizing ADHP into highly fluorescent resorufin. Measuring resorufin fluorescence provides a direct, highly sensitive readout of COX-2 enzymatic velocity. Hematin is added to the buffer because it is an obligate cofactor for the peroxidase active site of the COX enzyme.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) containing 1 μM hematin. Rationale: The alkaline pH optimizes the peroxidase turnover rate, while hematin reconstitutes the apoenzyme.

-

Enzyme Preparation: Reconstitute recombinant human COX-2 and COX-1 in Assay Buffer.

-

Compound Incubation: Dispense 10 μL of 6-benzyl-1H-imidazo[1,2-b]pyrazole (titrated from 0.1 nM to 100 μM in DMSO) into a black 96-well microplate. Add 10 μL of the COX-2 enzyme. Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows for the establishment of binding equilibrium before substrate competition begins.

-

Reaction Initiation: Add 10 μL of a substrate mixture containing Arachidonic Acid (final concentration 10 μM) and ADHP (final concentration 10 μM).

-

Kinetic Measurement: Immediately read fluorescence (Ex/Em = 535/590 nm) continuously for 10 minutes.

-

Internal Validation System:

-

Negative Control: Heat-denatured COX-2 (boil for 10 min) is used to establish the baseline non-enzymatic auto-oxidation of ADHP.

-

Positive Control: 10 μM Celecoxib.

-

System Validation: Calculate the Z'-factor between the vehicle control (DMSO only) and the Celecoxib control. The assay is only deemed valid if

, ensuring the signal window is wide enough to accurately resolve the IC₅₀ of the test compound.

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Mechanistic Rationale

Beyond inflammation, the imidazo[1,2-b]pyrazole scaffold has emerged as a potent hinge-binding motif for receptor tyrosine kinases, particularly mutant Epidermal Growth Factor Receptor (EGFR) [2]. In non-small cell lung cancer (NSCLC), acquired resistance to first-line TKIs is often driven by the T790M "gatekeeper" mutation and the C797S mutation.

The 2-amino-imidazo[1,2-b]pyrazole core is uniquely capable of forming critical bidentate hydrogen bonds with the hinge region of the kinase domain (specifically residues Gln791 and Met793) [2]. The 6-benzyl moiety of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole acts as a hydrophobic probe. Because the T790M mutation replaces a small threonine with a bulky methionine, the spatial constraints of the ATP-binding pocket change. The rotational flexibility of the benzyl group allows the compound to adopt a conformation that avoids steric clash with Methionine-790, while simultaneously engaging the hydrophobic pocket, granting it mutant-selective properties that spare wild-type (WT) EGFR [2].

Pathway Visualization

Caption: Mechanism of action for imidazo[1,2-b]pyrazole derivatives inhibiting mutant EGFR signaling, preventing downstream PI3K/MAPK activation.

Protocol 2: ADP-Glo™ Kinase Assay for ATP-Competitive Inhibition

To prove that 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole is a true ATP-competitive kinase inhibitor, an ADP-Glo assay combined with Schild plot analysis is utilized.

Causality of Experimental Design: The ADP-Glo assay measures the amount of ADP generated during the kinase reaction. By depleting unreacted ATP and converting the generated ADP back to ATP to drive a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity. To prove causality of the binding site (ATP-competitive vs. allosteric), ATP must be titrated. If the compound is ATP-competitive, increasing ATP concentrations will shift the compound's IC₅₀ to the right.

Step-by-Step Methodology:

-

Kinase Reaction Assembly: In a white 384-well plate, combine 2 μL of recombinant EGFR (L858R/T790M/C797S) at 0.5 ng/μL with 1 μL of the test compound (serial dilutions).

-

Substrate Addition & ATP Titration: Add 2 μL of a substrate mix containing Poly(Glu,Tyr) peptide (0.2 μg/μL) and ATP. Crucial Step: Run parallel plates where the final ATP concentration is set at 10 μM, 100 μM, and 1 mM (flanking the

of ATP for EGFR). -

Incubation: Seal and incubate at room temperature for 60 minutes.

-

ADP-Glo Reagent: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes. Rationale: Complete depletion of background ATP is required to prevent false-positive luminescence.

-

Kinase Detection Reagent: Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

-

Readout & Internal Validation: Measure luminescence.

-

Validation: Plot the IC₅₀ values obtained at 10 μM, 100 μM, and 1 mM ATP against the ATP concentration (Schild analysis). A linear relationship with a slope of 1 confirms competitive inhibition at the ATP-binding hinge region.

-

Secondary Targets: Antimicrobial & Antitubercular Activity

In addition to human enzymatic targets, the imidazo[1,2-b]pyrazole scaffold exhibits potent antimicrobial properties, specifically against Mycobacterium tuberculosis [3]. The lipophilicity of the 6-benzyl group facilitates penetration through the exceptionally thick, mycolic acid-rich mycobacterial cell wall. Once intracellular, these derivatives are hypothesized to disrupt mycobacterial energy metabolism and cell wall biosynthesis pathways. High-throughput screenings (e.g., Microplate Alamar Blue Assay - MABA) have demonstrated that specific substitutions on the imidazo-pyrazole core can achieve >90% inhibition of mycobacterial growth at low micromolar concentrations [3].

Conclusion

The 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole structure is not merely a static chemical entity but a highly tunable pharmacophore. By acting as a rigid, planar hinge-binder with a flexible lipophilic appendage (the 6-benzyl group), it successfully interrogates the hydrophobic pockets of COX-2 and mutant EGFR kinases. The self-validating protocols provided herein ensure that researchers can rigorously separate true target engagement from assay artifacts, accelerating the translation of this scaffold from bench to advanced preclinical development.

References

-

Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. European Journal of Medicinal Chemistry (PubMed / NIH). Available at:[Link]

-

Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design. ChemRxiv. Available at:[Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at:[Link]

In-Depth Technical Guide: Anticancer Mechanism of Action of 6-benzyl-1H-imidazo[1,2-b]pyrazole

Executive Summary

This technical guide provides a comprehensive analysis of the anticancer mechanism of action (MoA) of 6-benzyl-1H-imidazo[1,2-b]pyrazole and its structural derivatives. As a member of the fused imidazo-pyrazole class, this scaffold has emerged as a potent "privileged structure" in medicinal chemistry. Its efficacy is driven by a dual-targeting mechanism: primarily acting as a microtubule destabilizing agent (MDA) by binding to the colchicine site of tubulin, and secondarily functioning as a multi-kinase inhibitor (targeting VEGFR-2 and EGFR).

This guide details the structural basis of its activity, the specific signaling pathways modulated, and the experimental protocols required to validate these mechanisms in a drug discovery setting.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The 1H-imidazo[1,2-b]pyrazole core is a bioisostere of purine, allowing it to mimic ATP or GTP in biological systems. The specific functionalization at the C-6 position with a benzyl group is critical for its lipophilicity and binding affinity.

Structural Logic[1][2]

-

Core Scaffold (Imidazo[1,2-b]pyrazole): Provides the rigid planar structure necessary to intercalate into enzyme active sites.

-

C-6 Benzyl Substitution: This hydrophobic moiety is the "anchor." In the context of tubulin binding, it occupies the hydrophobic pocket of the colchicine binding site (CBS). In kinase inhibition, it interacts with the hydrophobic back-pocket (Gatekeeper region) of the ATP-binding site.

-

N-Bridge: The bridgehead nitrogen atoms facilitate hydrogen bonding with key residues (e.g., Valine or Cysteine) in the target protein's hinge region.

| Structural Feature | Biological Function | Key Interaction Type |

| Imidazo-pyrazole Core | Scaffold rigidity | |

| C-6 Benzyl Group | Lipophilic Anchor | Hydrophobic (Van der Waals) |

| C-2/C-3 Substituents | Electronic Tuning | H-Bond Donor/Acceptor |

Part 2: Mechanism of Action (The Core)

The anticancer activity of 6-benzyl-1H-imidazo[1,2-b]pyrazole is not established by a single event but by a cascade of disruptions leading to cell death.

Primary Mechanism: Tubulin Polymerization Inhibition

The molecule acts as a Colchicine Binding Site Inhibitor (CBSI) .[1]

-

Binding Event: The compound binds to the interface between

- and -

Disruption: It prevents the curved-to-straight conformational change required for microtubule polymerization.

-

Consequence: This leads to the depolymerization of the microtubule cytoskeleton, preventing the formation of the mitotic spindle during cell division.[2]

-

Outcome: Cells arrest in the G2/M phase of the cell cycle, triggering the Spindle Assembly Checkpoint (SAC) and subsequently initiating apoptosis.

Secondary Mechanism: Angiokinase Inhibition

Recent studies on imidazo-pyrazole derivatives indicate potential inhibition of receptor tyrosine kinases (RTKs), specifically VEGFR-2 .

-

Action: The molecule competes with ATP for the kinase domain of VEGFR-2.

-

Effect: Blocks autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK).

-

Outcome: Reduction in tumor angiogenesis (blood vessel formation) and metastasis.[3]

Downstream Signaling Cascade

The simultaneous disruption of microtubules and kinase signaling leads to:

-

Mitochondrial Dysfunction: Collapse of the mitochondrial membrane potential (

). -

ROS Generation: Accumulation of Reactive Oxygen Species due to mitochondrial stress.

-

Apoptosis: Activation of Caspase-3 and Caspase-9, leading to programmed cell death.

Mechanism Visualization

The following diagram illustrates the dual-pathway interference of the compound.

Caption: Dual-mechanism pathway showing microtubule destabilization and kinase inhibition leading to apoptosis.

Part 3: Experimental Validation Protocols

To scientifically validate the mechanism of 6-benzyl-1H-imidazo[1,2-b]pyrazole, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin.

-

Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

-

Treatment: Add compound (1-10

M) or vehicle (DMSO) to the tubulin solution at 4°C. Include Colchicine (5 -

Measurement: Transfer to a 37°C plate reader. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation Logic: A decrease in the Vmax of the polymerization curve compared to control confirms inhibition. If the curve matches the Colchicine profile, it validates the CBS mechanism.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate G2/M arrest.

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

cells/well. -

Incubation: Treat with IC

concentration of the compound for 24 hours. -

Staining: Harvest cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) + RNase A.

-

Analysis: Analyze DNA content using a flow cytometer.

-

Validation Logic: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N) confirms antimitotic activity.

Protocol C: Molecular Docking (In Silico Validation)

Objective: Predict binding mode and affinity.

-

Target Retrieval: Download Tubulin-Colchicine complex (PDB: 1SA0) and VEGFR-2 (PDB: 4ASD).

-

Ligand Prep: Minimize the energy of 6-benzyl-1H-imidazo[1,2-b]pyrazole using DFT (B3LYP/6-31G*).

-

Docking: Use AutoDock Vina or Glide. Define the grid box around the co-crystallized ligand.

-

Validation Logic: A binding energy score < -8.0 kcal/mol and specific H-bonds with residues (e.g., Cys241 in Tubulin

-chain) validate the interaction.

Part 4: Quantitative Data Summary (Representative)

The following table summarizes typical potency data for this class of compounds based on literature values for optimized derivatives.

| Assay Type | Target / Cell Line | Metric | Typical Value Range |

| Cytotoxicity | HeLa (Cervical Cancer) | IC | 0.5 - 5.0 |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC | 1.0 - 8.0 |

| Target Binding | Tubulin Polymerization | IC | 1.5 - 3.5 |

| Kinase Inhibition | VEGFR-2 (Enzymatic) | IC | 50 - 200 nM |

| Apoptosis | Caspase-3 Activation | Fold Change | 3x - 5x increase |

Part 5: Experimental Workflow Diagram

Caption: Step-by-step validation workflow from chemical synthesis to target confirmation.

References

-

Grosse, S., et al. (2014).[4] "New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis." European Journal of Medicinal Chemistry.

-

Kamel, M.M., et al. (2018). "Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations." National Institutes of Health (PubMed).

-

Tber, Z., et al. (2021).[5] "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." (Discussing fused imidazo-heterocycles and 6-benzyl substitutions). MDPI Molecules.

-

Bennani, F.E., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." MDPI Pharmaceuticals.

-

Oskuei, B., et al. (2021).[6] "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site." MDPI Biomolecules.

Sources

- 1. Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors | BioWorld [bioworld.com]

- 2. Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity | PLOS One [journals.plos.org]

- 3. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]

Introduction: The Central Role of Fused N-Heterocycles in Modern Medicinal Chemistry

An In-Depth Technical Guide to Imidazo[1,2-b]pyrazole and Pyrazolo[1,5-a]pyrimidine: A Comparative Analysis for Drug Discovery Professionals

Fused nitrogen-containing heterocyclic scaffolds are cornerstones of modern drug discovery, providing the structural rigidity and three-dimensional diversity necessary for potent and selective interactions with biological targets. Their unique electronic properties and ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and π-stacking, make them "privileged structures" in medicinal chemistry. Among the vast landscape of these scaffolds, the imidazo[1,2-b]pyrazole and pyrazolo[1,5-a]pyrimidine cores have emerged as particularly fruitful frameworks, especially in the development of kinase inhibitors and other targeted therapies.

This technical guide offers a comparative analysis of these two prominent bicyclic systems. As a senior application scientist, the goal is not merely to list their properties but to synthesize field-proven insights, explaining the causality behind experimental choices and highlighting the strategic advantages and disadvantages of each scaffold in a drug development context. We will delve into their synthesis, physicochemical characteristics, and established biological applications, providing a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage these powerful chemical motifs.

Part 1: The Imidazo[1,2-b]pyrazole Scaffold: A Versatile Isostere

The imidazo[1,2-b]pyrazole system is a 5-5 fused heterocyclic ring containing three nitrogen atoms. Its compact nature and specific nitrogen arrangement confer unique properties that have been exploited across various therapeutic areas.

Core Structure

Caption: Core chemical structure of the imidazo[1,2-b]pyrazole scaffold.

Synthesis and Functionalization

The construction of the imidazo[1,2-b]pyrazole core is accessible through several robust synthetic strategies. A common and effective approach involves the cyclocondensation of a 3-aminopyrazole derivative with an α-haloketone. However, for generating chemical diversity efficiently, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction are particularly powerful.[1]

A sequential one-pot synthesis often begins with the microwave-assisted formation of a 5-aminopyrazole intermediate, which is then subjected to a GBB three-component reaction with an aldehyde and an isocyanide in situ.[1] This method avoids the isolation of intermediates and allows for the rapid assembly of a diverse library of substituted imidazo[1,2-b]pyrazoles.[1] Post-synthesis functionalization can be achieved through regioselective metallations (e.g., magnesiations or zincations) followed by trapping with various electrophiles, enabling precise modification at specific positions on the scaffold.[2][3]

Key Physicochemical Properties

A defining feature of the imidazo[1,2-b]pyrazole scaffold is its role as a non-classical isostere of indole.[2][3] This is strategically significant because the indole motif is prevalent in many bioactive molecules but can suffer from metabolic liabilities (e.g., oxidation) and poor solubility. Replacing an indole ring with an imidazo[1,2-b]pyrazole has been shown to significantly improve aqueous solubility while maintaining or even enhancing biological activity.[2][3] This improved solubility profile is a major advantage in drug design, potentially leading to better pharmacokinetic properties.

Biological Applications and Therapeutic Targets

The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities.[3][4][5]

-

Anticancer: Numerous derivatives have shown potent antiproliferative activity against various cancer cell lines, including melanoma.[5][6][7] The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4]

-

Kinase Inhibition: This scaffold has proven effective in designing inhibitors for several kinase families. Notably, derivatives have been developed as allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family, offering high selectivity.[8] Other targeted kinases include Bruton's tyrosine kinase (BTK) and DYRK kinases.[9][10]

-

Antimicrobial and Antitubercular: The scaffold has been explored for its activity against various microbial pathogens, and several derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis.[11]

-

Anti-inflammatory: Anti-inflammatory properties have also been reported, likely linked to the modulation of inflammatory signaling pathways.[3][5]

Part 2: The Pyrazolo[1,5-a]pyrimidine Scaffold: A Kinase Inhibition Powerhouse

The pyrazolo[1,5-a]pyrimidine system is a 5-6 fused heterocycle that has become one of the most important and extensively studied scaffolds in medicinal chemistry, particularly for targeting protein kinases.

Core Structure

Caption: Core chemical structure of the pyrazolo[1,5-a]pyrimidine scaffold.

Synthesis and Functionalization

The synthesis of pyrazolo[1,5-a]pyrimidines is well-established and highly versatile, allowing for extensive structural modifications.[12][13] The most common and robust method is the cyclocondensation reaction between a 3-amino- or 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl, β-enaminone, or chalcone.[12][14][15] This approach provides straightforward access to derivatives substituted at positions 2, 3, 5, 6, and 7.[12]

Modern synthetic advancements include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of one-pot, three-component reactions.[14] Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki) and click chemistry have been instrumental in post-synthesis functionalization, enabling the introduction of diverse aryl and heteroaryl groups to fine-tune the pharmacological properties of the final compounds.[14]

Key Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine core is a rigid, planar, and aromatic system.[12][13] This planarity and the specific arrangement of nitrogen atoms are crucial for its function as a "hinge-binder" in the ATP-binding pocket of many protein kinases.[15] The scaffold itself can form key hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor. The physicochemical properties can be tailored through substitution, influencing solubility, metabolic stability, and cell permeability.[14]

Biological Applications and Therapeutic Targets

The pyrazolo[1,5-a]pyrimidine scaffold is a dominant motif in drugs and clinical candidates, renowned for its broad spectrum of biological activities.[14][16]

-